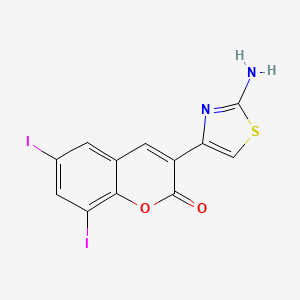

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, has a molecular weight of 201.25 .

Synthesis Analysis

While specific synthesis information for “3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one” is not available, there are synthesis methods for related compounds. For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . Another method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .

Molecular Structure Analysis

The InChI code for “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is 1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) .

Physical And Chemical Properties Analysis

The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, is also a solid substance with a molecular weight of 201.25 .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel α-aminophosphonates derivatives incorporating quinoline or quinolone and coumarylthiazole or 5-phenylthiazol-2-amine moieties led to compounds with potential antimicrobial properties . These compounds were screened against Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, compounds 9e, 9g, 9h, 9i, 9f, 9g, and 9h exhibited moderate inhibitory activities against both bacterial types, with MIC values ranging from 0.25 to 128 μg/mL. Additionally, compounds 9b, 9c, 9f, 9g, 9h, 10k, and 10l showed excellent antifungal inhibition (MIC values between 0.25 and 32 μg/mL). The presence of the coumarylthiazole moiety and hydroxyl in the quinoline group positively influenced inhibitory activity against microbial pathogens.

Anthelmintic Activity

Thiazole derivatives have shown promise as anthelmintic agents. Considering the need for effective treatments against parasitic infections, evaluating the efficacy of this compound against helminths could be valuable.

Safety and Hazards

Future Directions

While specific future directions for “3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one” are not available, research into similar compounds continues. For instance, 2-aminothiazoles are being studied for their potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to targetBiotin carboxylase in Escherichia coli .

Biochemical Pathways

Based on the target of similar compounds, it may affect thebiotin carboxylase pathway . This could have downstream effects on various cellular processes, including energy production and protein synthesis.

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound would also need to be studied further to understand its bioavailability and potential for drug interactions.

properties

IUPAC Name |

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6I2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRATEXLUWEHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1I)I)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6I2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)

![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)

![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)